molecular formula C6H13NO5S2 B8355562 1-(Methylsulfonyl)pyrrolidin-3-yl methansulfonate

1-(Methylsulfonyl)pyrrolidin-3-yl methansulfonate

Cat. No. B8355562
M. Wt: 243.3 g/mol
InChI Key: OVXKTWMUCRETTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Methylsulfonyl)pyrrolidin-3-yl methansulfonate is a useful research compound. Its molecular formula is C6H13NO5S2 and its molecular weight is 243.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Methylsulfonyl)pyrrolidin-3-yl methansulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Methylsulfonyl)pyrrolidin-3-yl methansulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(Methylsulfonyl)pyrrolidin-3-yl methansulfonate

Molecular Formula

C6H13NO5S2

Molecular Weight

243.3 g/mol

IUPAC Name

(1-methylsulfonylpyrrolidin-3-yl) methanesulfonate

InChI

InChI=1S/C6H13NO5S2/c1-13(8,9)7-4-3-6(5-7)12-14(2,10)11/h6H,3-5H2,1-2H3

InChI Key

OVXKTWMUCRETTD-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(C1)OS(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Methansulfonyl chloride (1.93 ml) added to an ice cooled solution of 3-pyrrolidinol (871.0 mg) and triethylamine (3.47 ml) in dichloromethane (30.0 ml). After 10 mins the coolant was removed and the mixture was stirred at room temperature for 2 h. The mixture was washed with 10% KHSO4 and 10% aq. K2CO3. The organic layer was passed through a hydrophobic frit and the solvent was evaporated.
Quantity
1.93 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
871 mg
Type
reactant
Reaction Step One
Quantity
3.47 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Methanesulphonyl chloride (1.95 ml, 25.3 mmol) was added dropwise to an ice-cooled, stirred solution of 3(R,S)-pyrrolidinol (1.0 g, 11.5 mmol), triethylamine (3.5 ml, 25.3 mmol) and 4-dimethylaminopyridine (70 mg, 0.575 mmol) in dichloromethane (10 ml) under nitrogen. The resulting slurry was stirred at room temperature for 24 hours, then diluted with dichloromethane (50 ml), washed successively with saturated aqueous sodium bicarbonate solution (50 ml) and water 50 ml), dried (Na2SO4) and filtered. Dilution of the filtrate with ethyl acetate provided the title compound (1.67 g) as a white crystalline solid. Rf 0.84 (SS 1). Found: C,29.89; H,5.12; N,5.74. C6H13NO5S2 requires C,29.62; H,5.39; N,5.76%.
Quantity
1.95 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Quantity
70 mg
Type
catalyst
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.